molecular formula C9H10N4O B1283967 2-azido-N-(2-methylphenyl)acetamide CAS No. 116433-48-8

2-azido-N-(2-methylphenyl)acetamide

Cat. No. B1283967
CAS RN: 116433-48-8
M. Wt: 190.2 g/mol
InChI Key: UUCMTJUHMSZPRC-UHFFFAOYSA-N
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Description

The compound 2-azido-N-(2-methylphenyl)acetamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical nature and potential reactivity of azido acetamides. For instance, the synthesis of acetamido azasugars as discussed in the second paper involves the use of an azido acetamide as an intermediate, suggesting that this compound could potentially be used in similar synthetic pathways .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of ozonolysis and lipase-catalyzed resolution to produce an azido acetamide intermediate . This process indicates that the synthesis of this compound could also involve the use of similar techniques, with the potential for enzymatic resolution steps to ensure enantiomeric purity.

Molecular Structure Analysis

While the exact molecular structure of this compound is not discussed, the structure of azido acetamides generally includes an azido group (N3) attached to an acetamide moiety. The presence of the azido group is significant as it can participate in various chemical reactions due to its high reactivity .

Chemical Reactions Analysis

The azido group in azido acetamides is known for its participation in click chemistry reactions, such as the Huisgen cycloaddition, which can be used to create a variety of heterocyclic compounds. The papers do not specifically discuss the reactions of this compound, but the synthesis of acetamido azasugars suggests that the azido group can be transformed into other functional groups, such as amines, through reduction or other chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, azido acetamides are generally characterized by their reactivity due to the azido group. The chemical properties of these compounds are influenced by the presence of the azido group, which can affect their stability, solubility, and reactivity in various chemical environments .

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

Research on chloroacetamide herbicides, including compounds structurally related to 2-azido-N-(2-methylphenyl)acetamide, shows their metabolism in human and rat liver microsomes. These herbicides, including acetochlor and metolachlor, undergo complex metabolic pathways, potentially leading to carcinogenic compounds (Coleman et al., 2000). Environmental studies on acetochlor (similar in structure to this compound) demonstrate its presence and distribution in hydrologic systems in the midwestern United States, highlighting the environmental impacts of such herbicides (Kolpin et al., 1996).

Enzyme Inhibition in Medicinal Chemistry

This compound derivatives are explored for their potential in inhibiting enzymes like β-N-acetylglucosaminase. These compounds are of interest in the development of inhibitors for N-acetylglucosaminyltransferase, which is significant in medicinal chemistry (Takaoka et al., 1993).

Agricultural Chemistry

The metabolism of acetochlor, a compound related to this compound, in different plant species, reveals how it is converted into thioether conjugates, indicating a potential mechanism of phytotoxicity. This information is crucial for understanding the selectivity and safety of such herbicides in agricultural practices (Breaux, 1987).

Future Directions

Azides, including “2-azido-N-(2-methylphenyl)acetamide”, are attracting increasing attention in the field of organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc . This suggests potential future directions in the research and application of this compound.

properties

IUPAC Name

2-azido-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-4-2-3-5-8(7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCMTJUHMSZPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557305
Record name 2-Azido-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116433-48-8
Record name 2-Azido-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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